1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole
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Overview
Description
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions . One common method includes the use of formic acid or trimethyl orthoformate as a condensing agent. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring . Industrial production methods may employ microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions: Typical reagents include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing/reducing agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, disrupting their normal functions.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, leading to anticancer effects, or interfere with microbial cell wall synthesis, resulting in antimicrobial activity.
Comparison with Similar Compounds
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-26-20-14-11-18(12-15-20)13-16-23-24-21-9-5-6-10-22(21)25(23)17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJCJKVUHPVUOQ-DTQAZKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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